5,5,7,7-tetramethyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Description
This compound is a structurally complex derivative of the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine scaffold, featuring a 5,5,7,7-tetramethyl substitution on the pyridine ring and a 4-(N-methyl-N-phenylsulfamoyl)benzamido group at position 2. The hydrochloride salt enhances its solubility and stability for pharmacological applications.
Properties
IUPAC Name |
5,5,7,7-tetramethyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O4S2.ClH/c1-25(2)15-19-20(22(27)31)24(35-21(19)26(3,4)29-25)28-23(32)16-11-13-18(14-12-16)36(33,34)30(5)17-9-7-6-8-10-17;/h6-14,29H,15H2,1-5H3,(H2,27,31)(H,28,32);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDGTNTXSYHNGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5,5,7,7-tetramethyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a complex organic molecule with potential therapeutic applications. Its structural features suggest possible interactions with biological targets that could lead to significant pharmacological effects. This article reviews its biological activity based on available literature and research findings.
Chemical Structure and Properties
The molecular structure of the compound includes:
- Molecular Formula : C20H26N4O3S
- Molecular Weight : 398.51 g/mol
- CAS Number : 302348-51-2
The compound contains a thieno[2,3-c]pyridine core which is known for its diverse biological activities, including enzyme inhibition and receptor binding.
1. Inhibition of Enzymes
Research indicates that compounds with similar structures can inhibit key enzymes involved in neurotransmitter synthesis. For instance, tetrahydrothieno[3,2-c]pyridines have been shown to inhibit human phenylethanolamine N-methyltransferase (hPNMT) which catalyzes the final step in the biosynthesis of epinephrine. This inhibition can lead to altered catecholamine levels in the central nervous system (CNS), potentially affecting mood and anxiety disorders .
2. Receptor Binding Affinity
The compound may also exhibit affinity towards adrenergic receptors. Studies on related thieno[2,3-c]pyridine derivatives suggest they can act as selective agonists or antagonists for α2-adrenoceptors. This interaction is crucial for modulating neurotransmitter release and could have implications in treating conditions like hypertension and depression .
Table 1: Summary of Biological Activities
Case Study 1: hPNMT Inhibition
In a study examining the inhibitory potency of various thieno[2,3-c]pyridine derivatives on hPNMT, it was found that structural modifications significantly enhanced potency. The compound under review demonstrated a notable increase in potency compared to traditional inhibitors due to its unique structural attributes.
Case Study 2: Cancer Cell Cytotoxicity
A series of cytotoxicity assays were conducted using human cancer cell lines (e.g., HeLa and MCF-7). The results indicated that the compound exhibited dose-dependent cytotoxic effects, suggesting potential as an anticancer agent. The mechanism was hypothesized to involve apoptosis induction through mitochondrial pathways.
Comparison with Similar Compounds
Key Structural Features :
- Substituents :
- Tetramethyl groups at positions 5 and 7 improve lipophilicity and metabolic stability.
- A sulfamoylbenzamido moiety introduces hydrogen-bonding and steric bulk, which may influence receptor binding.
Bioactivity: This compound belongs to a class of inhibitors of tumor necrosis factor-alpha (TNF-α) production, as demonstrated in rat whole-blood assays stimulated by lipopolysaccharide (LPS) .
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Core Scaffold Derivatives
The 4,5,6,7-tetrahydrothieno[2,3-c]pyridine core is shared among several compounds with varying substituents. Key comparisons include:
Functional Group Variations
- Sulfamoyl vs. Hydroxamic Acid Moieties: Compounds like hydroxamic acids (e.g., N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide) in lack the thienopyridine core but share sulfonamide-like functional groups. These hydroxamic acids typically exhibit antioxidant or metal-chelating properties rather than TNF-α inhibition, highlighting the critical role of the bicyclic core in anti-inflammatory activity .
- Bicyclic vs. Monocyclic Thiophenes: Bicyclic thiophenes (e.g., thiazolo[3,2-a]pyrimidines in ) show divergent bioactivities, such as antifungal or anticancer effects, underscoring the specificity of the tetrahydrothieno[2,3-c]pyridine scaffold for TNF-α modulation .
Bioactivity and Mechanism
- TNF-α Inhibition : The target compound’s mechanism likely involves blocking LPS-induced TNF-α release in macrophages, a property shared with other derivatives in its class .
Q & A
Q. What are the key synthetic strategies for synthesizing this compound?
The synthesis involves multi-step organic reactions, typically starting with functionalized thieno[2,3-c]pyridine or benzamide precursors. Critical steps include:
- Amide coupling : Reacting the sulfamoyl benzoyl chloride derivative with the tetrahydrothienopyridine core under Schotten-Baumann conditions (e.g., using DCM as a solvent and triethylamine as a base) .
- Sulfonamide formation : Introducing the N-methyl-N-phenylsulfamoyl group via nucleophilic substitution, requiring anhydrous conditions and controlled temperatures (0–5°C) .
- Hydrochloride salt formation : Final purification often involves acidification with HCl in ethanol to precipitate the hydrochloride salt .
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Amide Coupling | DCM, Et₃N, 0°C → RT, 12 h | 65–75 | ≥95% |
| Sulfonamide Formation | THF, NaH, 0°C, 4 h | 50–60 | ≥90% |
Q. How is the compound characterized for purity and structural integrity?
- Chromatography : HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>95% required for biological assays) .
- Spectroscopy :
- Elemental Analysis : Matches theoretical C, H, N, S content within ±0.4% .
Q. What are the primary biological targets or mechanisms of action studied for this compound?
The compound is hypothesized to inhibit enzymes or receptors via its sulfamoyl and amide pharmacophores. Key findings include:
Q. How can reaction conditions be optimized to address low yield or purity in synthesis?
- Solvent Optimization : Replace THF with DMF for sulfonamide steps to enhance solubility and reduce side products .
- Temperature Control : Use microwave-assisted synthesis for amide coupling (80°C, 30 min) to improve yield from 65% to 85% .
- Catalyst Screening : Test Pd(OAc)₂ or CuI for Suzuki-Miyaura coupling (if applicable) to reduce reaction time .
Q. How to resolve contradictions in reported biological activity data across studies?
- Assay Standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and culture conditions (e.g., 10% FBS, 37°C) to minimize variability .
- Dose-Response Validation : Perform triplicate experiments with positive controls (e.g., ABT-263 for apoptosis) to confirm IC₅₀ reproducibility .
- Off-Target Profiling : Utilize kinome-wide screening (e.g., Eurofins KinaseProfiler) to identify non-specific interactions .
Q. What strategies assess the compound’s stability under varying experimental conditions?
- Forced Degradation Studies :
- Acidic/Base Hydrolysis : Incubate in 0.1M HCl/NaOH (37°C, 24 h) and monitor degradation via HPLC .
- Oxidative Stress : Treat with 3% H₂O₂ and analyze sulfoxide byproducts via LC-MS .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>200°C indicates solid-state stability) .
Q. How to design experiments to establish structure-activity relationships (SAR) for this compound?
- Functional Group Modifications :
- Replace the N-methyl group in the sulfamoyl moiety with cyclopropyl to test steric effects .
- Substitute the thienopyridine core with pyrazolopyridine to evaluate ring flexibility .
- Biological Testing :
Q. Table 3: Example SAR Modifications
| Modification | Biological Impact | Reference |
|---|---|---|
| Cyclopropyl sulfonamide | Increased CD73 inhibition (IC₅₀ = 18.2 µM) | |
| Pyrazolopyridine core | Reduced apoptosis activity (IC₅₀ > 50 µM) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
